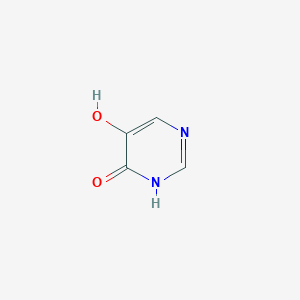

5-Hidroxipirimidin-4(3H)-ona

Descripción general

Descripción

5-Hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with nitrogen atoms at positions 1 and 3 in the ring structure. The hydroxy group at position 5 of the pyrimidine ring contributes to the compound's reactivity and potential biological activity.

Synthesis Analysis

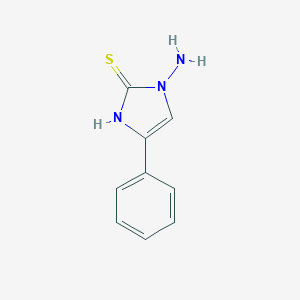

The synthesis of derivatives of 5-hydroxypyrimidin-4(3H)-one has been achieved through various methods. A three-component condensation method has been used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, indicating the versatility of 5-hydroxypyrimidin-4(3H)-one derivatives in chemical synthesis . Additionally, a catalyst-free multicomponent synthesis approach has been employed to create 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, highlighting the potential for green chemistry applications . Other methods include the use of microwave irradiation and grindstone technology for the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .

Molecular Structure Analysis

The molecular structure of 5-hydroxypyrimidin-4(3H)-one derivatives has been elucidated using various spectroscopic techniques. Nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses have been utilized to characterize the synthesized compounds . The crystal structure of related compounds has also been determined by X-ray single-crystal diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

5-Hydroxypyrimidin-4(3H)-one derivatives participate in a variety of chemical reactions. They have been used as starting materials or intermediates in the synthesis of compounds with potential biological activities. For instance, the reaction of alloxan with indole and furanes has led to the formation of 5-indol-3-yl-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione, demonstrating the reactivity of the hydroxypyrimidine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxypyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The acid-base properties of some derivatives have been investigated, revealing that 5-hydroxypyrimidines exist in the hydroxy form and are protonated at the nitrogen atom . The presence of substituents can significantly affect the basicities and acidities of these compounds. Additionally, the stereochemistry of the formation of related compounds from cytosines and hydroxylamines has been studied, showing trans addition across the 5,6-double bond of cytosines .

Aplicaciones Científicas De Investigación

Agentes neuroprotectores y antineuroinflamatorios

Los derivados de 5-Hidroxipirimidin-4(3H)-ona se han estudiado por sus posibles propiedades neuroprotectoras y antineuroinflamatorias. La investigación indica que estos compuestos pueden inhibir la producción de óxido nítrico y factor de necrosis tumoral alfa en células de microglía humanas estimuladas, que son factores clave en la neuroinflamación . También muestran promesa en la reducción de marcadores de estrés del retículo endoplásmico y apoptosis en células neuronales, lo que sugiere un papel en el tratamiento de enfermedades neurodegenerativas .

Actividad anticancerígena

Los compuestos derivados de this compound se han evaluado por su actividad anticancerígena. Han mostrado eficacia en la inhibición de la proliferación de varias líneas celulares cancerosas, incluyendo HeLa, A549, HepG2 y MCF-7, interfiriendo con la proliferación celular e induciendo apoptosis . Estos hallazgos respaldan el uso potencial de estos derivados como agentes quimioterapéuticos.

Inhibidores del receptor del factor de crecimiento de fibroblastos

Se han identificado derivados de this compound como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que desempeña un papel crucial en el crecimiento y desarrollo tumoral. Inhibir la señalización de FGFR es una estrategia atractiva para la terapia del cáncer, y estos compuestos han mostrado resultados prometedores in vitro contra la proliferación y migración de células de cáncer de mama .

Inhibidores del receptor del factor de crecimiento epidérmico

En la búsqueda de nuevos inhibidores del receptor del factor de crecimiento epidérmico (EGFR), se han sintetizado y caracterizado derivados de this compound. Exhiben actividad antitumoral contra la línea celular de carcinoma pulmonar humano A549, y algunos compuestos muestran potentes efectos antitumorales. Esto sugiere su posible aplicación en terapias contra el cáncer dirigidas .

Inhibidores de la endonucleasa de la influenza A

La investigación ha identificado la this compound como un andamio para desarrollar inhibidores de la endonucleasa de la influenza A. Estos inhibidores pueden servir potencialmente como agentes antivirales al dirigirse a la actividad de la endonucleasa del virus de la influenza, que es esencial para la replicación viral .

Síntesis orgánica e ingeniería química

La this compound sirve como intermedio en varios procesos de síntesis orgánica. Se utiliza para crear moléculas más complejas con posibles actividades farmacológicas. Sus derivados participan en la síntesis de compuestos con variadas actividades biológicas, y desempeña un papel en el desarrollo de nuevos procesos de ingeniería química .

Mecanismo De Acción

Target of Action

Related compounds such as triazole-pyrimidine hybrids have been shown to interact with proteins like atf4 and nf-kb .

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

Propiedades

IUPAC Name |

5-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCOLWAKIPNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329157 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15837-41-9 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

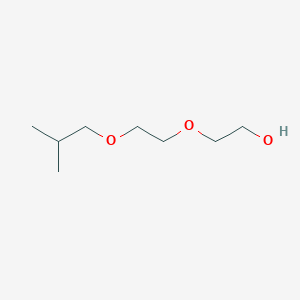

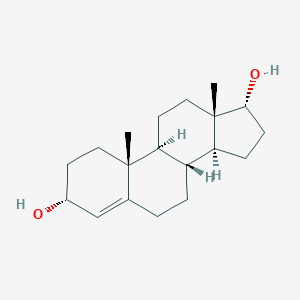

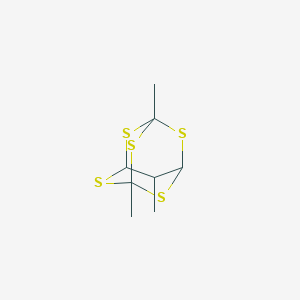

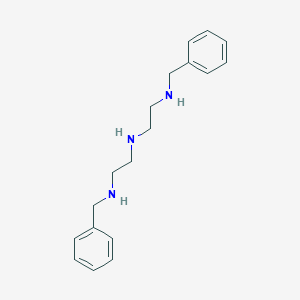

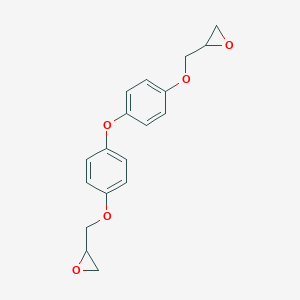

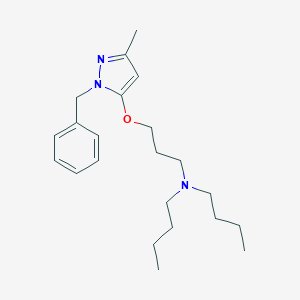

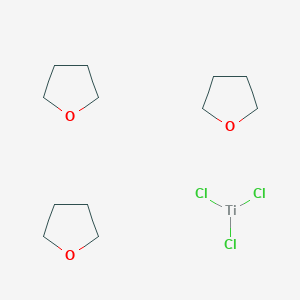

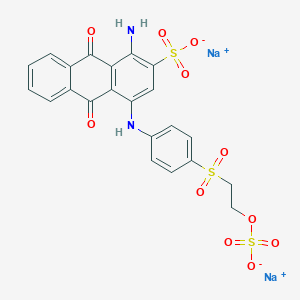

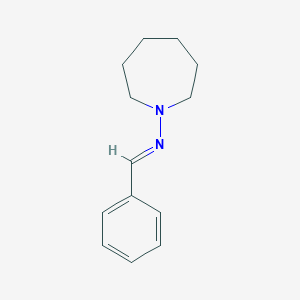

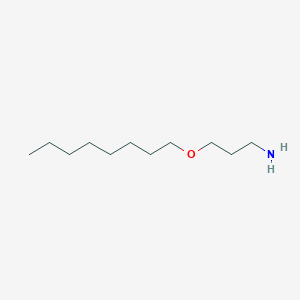

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 5-Hydroxypyrimidin-4(3H)-one influence its ability to inhibit influenza endonuclease?

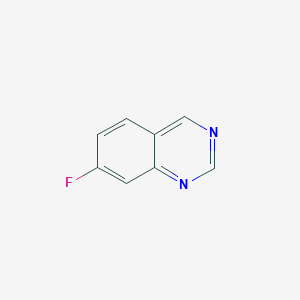

A1: The research suggests that the position of the phenyl substituent on the pyrimidinone ring significantly impacts the inhibitory activity of 5-Hydroxypyrimidin-4(3H)-one derivatives. [] The study found that the 5-aza analogue, specifically 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one, displayed notable endonuclease inhibition. This activity is likely linked to the compound's ability to chelate metal ions within the enzyme's active site, a characteristic shared with other active inhibitors in this class. [] Further research exploring various phenyl substitutions on the 5-Hydroxypyrimidin-4(3H)-one scaffold is needed to fully elucidate the structure-activity relationship.

Q2: Are there any crystallographic studies showing how 5-Hydroxypyrimidin-4(3H)-one interacts with influenza endonuclease?

A2: While the provided abstracts do not mention specific crystallographic data for 5-Hydroxypyrimidin-4(3H)-one itself, one study reports a crystal structure of influenza 2009 H1N1 endonuclease bound to a closely related compound, 2-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one. [] This structural information could offer valuable insights into the binding mode and interactions of 5-Hydroxypyrimidin-4(3H)-one derivatives with the enzyme's active site. Examining the similarities and differences in binding between these related compounds could guide the design of more potent and selective influenza endonuclease inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.